
4-Ethyl-4-heptanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-4-heptanamine hydrochloride: is an organic compound that belongs to the class of amines It is a derivative of heptane, with an ethyl group attached to the fourth carbon and an amine group attached to the same carbon The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-4-heptanamine hydrochloride can be achieved through several methods. One common approach involves the alkylation of heptanamine with ethyl halides under basic conditions. The reaction typically proceeds as follows: [ \text{Heptanamine} + \text{Ethyl Halide} \rightarrow \text{4-Ethyl-4-heptanamine} ] The resulting amine can then be converted to its hydrochloride salt by reacting with hydrochloric acid: [ \text{4-Ethyl-4-heptanamine} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethyl-4-heptanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Halogenated compounds and strong bases like sodium hydroxide (NaOH) are often employed.
Major Products:
Oxidation: Formation of nitriles or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or other derivatives.
Applications De Recherche Scientifique
4-Ethyl-4-heptanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 4-Ethyl-4-heptanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The specific pathways and targets depend on the context of its use, whether in a chemical reaction or a biological system.
Comparaison Avec Des Composés Similaires
4-Heptylamine: Another heptane derivative with an amine group, but without the ethyl substitution.
4-Aminoheptane: Similar structure but with an amino group instead of an ethyl group.
Octodrine: A stimulant with a similar backbone but different functional groups.
Uniqueness: 4-Ethyl-4-heptanamine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both an ethyl group and an amine group on the same carbon atom provides distinct chemical properties compared to its analogs.
Propriétés
Numéro CAS |
56065-48-6 |
|---|---|
Formule moléculaire |
C9H22ClN |
Poids moléculaire |
179.73 g/mol |
Nom IUPAC |
4-ethylheptan-4-ylazanium;chloride |
InChI |
InChI=1S/C9H21N.ClH/c1-4-7-9(10,6-3)8-5-2;/h4-8,10H2,1-3H3;1H |
Clé InChI |
NZTJUJKDNPQTSD-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC)(CCC)[NH3+].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


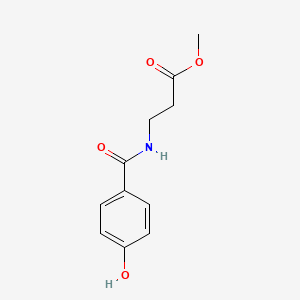
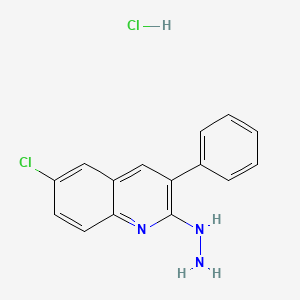
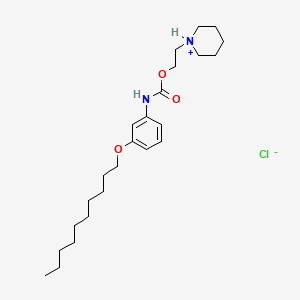
![(1S,4S)-2-Methyl-5-pyridin-3-YL-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13751954.png)
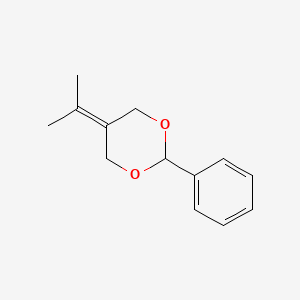
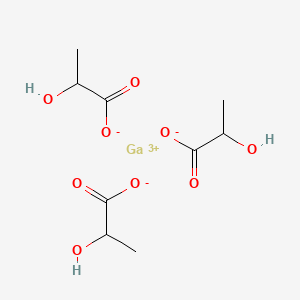

![1-(10-Hydroxymethyl-anthracen-9-ylmethyl)-4-phenyl-1H-[1,2,3]triazole](/img/structure/B13751972.png)
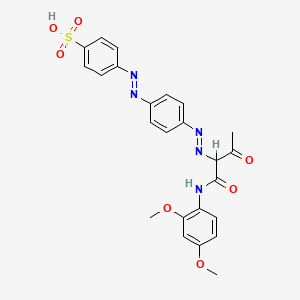


![9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one](/img/structure/B13751988.png)
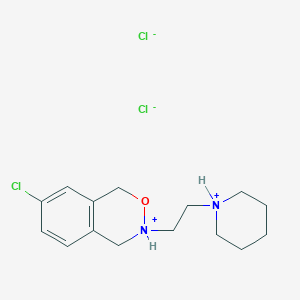
![6-Bromo-8-cyclopentyl-5-methyl-2-(pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13751995.png)
